Quinoline Quinoline Quinoline appears as a colorless liquid with a peculiar odor. Slightly denser than water. Contact may irritate to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Quinoline is the simplest member of the quinoline class of compounds, comprising a benzene ring ortho fused to C-2 and C-3 of a pyridine ring. It is a mancude organic heterobicyclic parent, a member of quinolines, an azaarene and an ortho-fused heteroarene.
Quinoline is used mainly as an intermediate in the manufacture of other products. Potential exposure to quinoline may occur from the inhalation of cigarette smoke. Quinoline breaks down quickly in the atmosphere and water. Acute (short-term) inhalation exposure to quinoline vapors irritates the eyes, nose, and throat and may cause headaches, dizziness, and nausea in humans. Information on the chronic (long- term), reproductive, developmental, or carcinogenic effects of quinoline in humans is not available. Liver damage has been observed in rats chronically exposed to quinoline by ingestion. An increased incidence of liver vascular tumors has been observed in rats and mice orally exposed to quinoline. EPA has provisionally classified quinoline as a Group C, possible human carcinogen
Quinoline is a natural product found in Gymnodinium nagasakiense, Averrhoa carambola, and other organisms with data available.
Quinoline and its strong acid salts can cause cancer according to an independent committee of scientific and health experts.
Quinoline is found in alcoholic beverages. Quinoline is an alkaloid from various plant species including Mentha species. Also present in cocoa, black tea and scotch whiskey. Quinoline is a flavouring ingredient Quinoline is a heterocyclic aromatic organic compound. It has the formula C9H7N and is a colourless hygroscopic liquid with a strong odour. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. Quinoline is mainly used as a building block to other specialty chemicals. Approximately 4 tonnes are produced annually according to a report published in 2005.[citation needed] Its principal use is as a precursor to 8-hydroxyquinoline, which is a versatile chelating agent and precursor to pesticides. Its 2- and 4-methyl derivatives are precursors to cyanine dyes. Oxidation of quinoline affords quinolinic acid (pyridine-2,3-dicarboxylic acid), a precursor to the herbicide sold under the name Assert. Quinoline has been shown to exhibit catabolic, anti-microbial, anti-tumor, anti-fungal and anti-cancer functions (A7755, A7756, A7757, A7759, A7760).
Brand Name: Vulcanchem
CAS No.: 91-22-5
VCID: VC20874139
InChI: InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H
SMILES: C1=CC=C2C(=C1)C=CC=N2
Molecular Formula: C9H7N
Molecular Weight: 129.16 g/mol

Quinoline

CAS No.: 91-22-5

Cat. No.: VC20874139

Molecular Formula: C9H7N

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Quinoline - 91-22-5

Specification

Description Quinoline appears as a colorless liquid with a peculiar odor. Slightly denser than water. Contact may irritate to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Quinoline is the simplest member of the quinoline class of compounds, comprising a benzene ring ortho fused to C-2 and C-3 of a pyridine ring. It is a mancude organic heterobicyclic parent, a member of quinolines, an azaarene and an ortho-fused heteroarene.
Quinoline is used mainly as an intermediate in the manufacture of other products. Potential exposure to quinoline may occur from the inhalation of cigarette smoke. Quinoline breaks down quickly in the atmosphere and water. Acute (short-term) inhalation exposure to quinoline vapors irritates the eyes, nose, and throat and may cause headaches, dizziness, and nausea in humans. Information on the chronic (long- term), reproductive, developmental, or carcinogenic effects of quinoline in humans is not available. Liver damage has been observed in rats chronically exposed to quinoline by ingestion. An increased incidence of liver vascular tumors has been observed in rats and mice orally exposed to quinoline. EPA has provisionally classified quinoline as a Group C, possible human carcinogen
Quinoline is a natural product found in Gymnodinium nagasakiense, Averrhoa carambola, and other organisms with data available.
Quinoline and its strong acid salts can cause cancer according to an independent committee of scientific and health experts.
Quinoline is found in alcoholic beverages. Quinoline is an alkaloid from various plant species including Mentha species. Also present in cocoa, black tea and scotch whiskey. Quinoline is a flavouring ingredient Quinoline is a heterocyclic aromatic organic compound. It has the formula C9H7N and is a colourless hygroscopic liquid with a strong odour. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. Quinoline is mainly used as a building block to other specialty chemicals. Approximately 4 tonnes are produced annually according to a report published in 2005.[citation needed] Its principal use is as a precursor to 8-hydroxyquinoline, which is a versatile chelating agent and precursor to pesticides. Its 2- and 4-methyl derivatives are precursors to cyanine dyes. Oxidation of quinoline affords quinolinic acid (pyridine-2,3-dicarboxylic acid), a precursor to the herbicide sold under the name Assert. Quinoline has been shown to exhibit catabolic, anti-microbial, anti-tumor, anti-fungal and anti-cancer functions (A7755, A7756, A7757, A7759, A7760).
CAS No. 91-22-5
Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
IUPAC Name quinoline
Standard InChI InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H
Standard InChI Key SMWDFEZZVXVKRB-UHFFFAOYSA-N
Impurities Monomethylquinolines, 2,8-dimethylquinoline, and some homologues of isoquinoline.
SMILES C1=CC=C2C(=C1)C=CC=N2
Canonical SMILES C1=CC=C2C(=C1)C=CC=N2
Boiling Point 460 °F at 760 mmHg (NTP, 1992)
237.7 °C @ 760 mm Hg
239.00 °C. @ 760.00 mm Hg
238 °C
Colorform COLORLESS TO BROWN /SRP: TECHNICAL GRADE/
Highly refractive/darkens with age
Colorless liquid
Flash Point 138 °F (NFPA, 2010)
105 °C
99 °C, (Closed Cup)
101 °C c.c.
Melting Point 5 °F (NTP, 1992)
-14.78 °C
-15.6 °C
-15 °C

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